molecular formula C28H26N2O3 B2577294 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 898343-31-2

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Katalognummer: B2577294
CAS-Nummer: 898343-31-2
Molekulargewicht: 438.527
InChI-Schlüssel: BYZLMOIADVCPDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the quinolinyl acetamide class, characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-ethylbenzoyl group at position 3 and a methyl group at position 4. The acetamide side chain is N-linked to a 2-methylphenyl group. The ethylbenzoyl and methylphenyl substituents likely influence lipophilicity and target binding, as seen in related analogs .

Eigenschaften

IUPAC Name

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-4-20-10-12-21(13-11-20)27(32)23-16-30(25-14-9-18(2)15-22(25)28(23)33)17-26(31)29-24-8-6-5-7-19(24)3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZLMOIADVCPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetic anhydride, ethylbenzoyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide

  • Key Differences: Incorporates a fused [1,4]dioxino ring system (positions 2,3-g) instead of a simple dihydroquinoline core. 4-Ethoxybenzoyl replaces 4-ethylbenzoyl at position 8 (vs. position 3 in the target compound). N-(4-methoxyphenyl) acetamide side chain (vs. N-(2-methylphenyl)).
  • Implications: The dioxino ring may enhance rigidity and alter metabolic stability.

2-((4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio)-N-(2-methylphenyl)acetamide

  • Key Differences: Replaces the quinolinone core with a pyrimidinone-thioether scaffold. Lacks the ethylbenzoyl substituent.
  • Implications: The pyrimidinone-thioether system may confer distinct hydrogen-bonding capabilities and redox sensitivity. This structural shift likely redirects biological activity toward different targets (e.g., kinases or enzymes requiring thiol interactions) .

Substituent Modifications

Sulfonyl Group Analogs

  • Example: 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Key Differences:
  • 3-Benzenesulfonyl substituent replaces 3-(4-ethylbenzoyl).
  • N-(4-chlorophenyl) acetamide instead of N-(2-methylphenyl).
    • Implications :
  • The 4-chlorophenyl group may increase halogen bonding interactions .

Chlorophenyl-Substituted Analog

  • Example: 2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide Key Differences:
  • 4-Chlorobenzenesulfonyl at position 3 and 3-methylphenyl acetamide.
    • Implications :
  • Chlorine’s electron-withdrawing effect may enhance binding to aromatic pockets in target proteins. Positional isomerism (3-methylphenyl vs. 2-methylphenyl) could alter steric hindrance and metabolic pathways .

Pharmacological Activity Trends

While direct activity data for the target compound are unavailable, related analogs provide insights:

  • Anticonvulsant Activity: N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () demonstrates that quinazolinone-acetamide hybrids with halogenated aryl groups exhibit anticonvulsant effects. The target compound’s ethylbenzoyl and methylphenyl groups may similarly modulate CNS targets .
  • SAR Insights :
    • Electron-Donating Groups (e.g., ethyl, methoxy): Enhance lipophilicity and CNS penetration.
    • Electron-Withdrawing Groups (e.g., sulfonyl, chloro): Improve solubility and target specificity .

Biologische Aktivität

The compound 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a member of the dihydroquinoline class, known for its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

This compound features a complex structure that includes various functional groups, contributing to its chemical reactivity and biological interactions. The molecular formula is C29H28N2O6C_{29}H_{28}N_{2}O_{6}, and it has a molecular weight of approximately 500.5 g/mol. Its structural representation can be summarized as follows:

  • InChI : InChI=1S/C29H28N2O6/c1-4-36-21-11-9-19(10-12-21)28(33)25-17-31(18-27(32)30-20-7-6-8-22(15-20)35-3)26-14-13-23(37-5-2)16-24(26)29(25)34/h6-17H,4-5,18H2,1-3H3,(H,30,32)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the dihydroquinoline core and subsequent modifications to introduce the ethylbenzoyl and acetamide groups. Specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Dihydroquinoline derivatives often exhibit a range of pharmacological effects including:

  • Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary research indicates potential anticancer effects through mechanisms like apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Antimicrobial Studies : A derivative exhibited significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.
  • Anticancer Studies : A related dihydroquinoline compound showed IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating moderate to high potency.
  • Anti-inflammatory Studies : Compounds have been reported to reduce TNF-alpha levels in vitro by up to 50% at concentrations of 20 µM.

Comparative Analysis

A comparative analysis of similar compounds is presented below:

Compound NameStructure HighlightsBiological ActivityUnique Features
Compound ADihydroquinoline core with different substituentsAntimicrobial, anticancerHigher solubility
Compound BSimilar core structureAnti-inflammatoryLower toxicity profile
Compound CModified acetamide groupAnticancerEnhanced bioavailability

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.